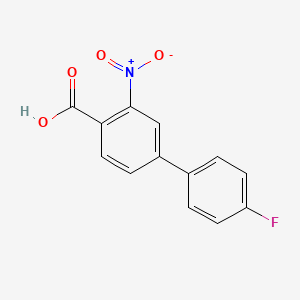
2-(3-Fluorophenyl)-5-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-5-hydroxypyridine, 95% (2-FP-5-HP) is a highly fluorinated pyridine compound that has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in a variety of fields, including synthesis, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is believed to act as a Lewis acid, which is capable of forming complexes with Lewis bases. These complexes can then be used as catalysts for a variety of organic reactions. Additionally, it is believed to be capable of forming hydrogen bonds with other molecules, which can facilitate the formation of more stable complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Fluorophenyl)-5-hydroxypyridine, 95% are not fully understood. However, it is believed to be capable of interacting with a variety of biological molecules, such as proteins and nucleic acids. Additionally, it is believed to be capable of modulating the activity of a variety of enzymes. Finally, it is believed to be capable of modulating the expression of a variety of genes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Fluorophenyl)-5-hydroxypyridine, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is its high solubility in a variety of organic solvents, which makes it easy to use in a variety of reactions. Additionally, it is relatively inexpensive and can be easily synthesized in a laboratory. However, it is also fairly unstable, and can be easily oxidized or hydrolyzed under certain conditions. Additionally, it has a low boiling point, which can make it difficult to use in certain reactions.
Orientations Futures
The potential applications of 2-(3-Fluorophenyl)-5-hydroxypyridine, 95% are vast, and there are a number of potential future directions for research. One potential direction is to further explore its potential applications in drug discovery and biochemistry. Additionally, it could be used as a starting material for the synthesis of a variety of organic compounds, such as dyes, drugs, and polymers. Finally, it could be used as a catalyst for the synthesis of a variety of organic compounds.
Méthodes De Synthèse
2-(3-Fluorophenyl)-5-hydroxypyridine, 95% can be synthesized using a variety of methods, including the reaction of 3-fluorophenol with pyridine in the presence of a base. This reaction is typically carried out in aqueous or organic solvents, such as methanol or ethanol. The reaction can be catalyzed by a variety of bases, such as sodium hydroxide or potassium hydroxide. The reaction is typically complete within 1-2 hours, and the product can be isolated by simple filtration or chromatography.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-5-hydroxypyridine, 95% has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in a variety of fields, including synthesis, drug discovery, and biochemistry. In particular, it has been used as a starting material for the synthesis of a variety of organic compounds, such as dyes, drugs, and polymers. Additionally, it has been used as a reagent for the synthesis of a variety of organofluorine compounds. Finally, it has been used as a catalyst for the synthesis of a variety of organic compounds.
Propriétés
IUPAC Name |
6-(3-fluorophenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-3-1-2-8(6-9)11-5-4-10(14)7-13-11/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHKJAUVSICGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673380 |
Source


|
| Record name | 6-(3-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)pyridin-3-ol | |
CAS RN |
1214342-31-0 |
Source


|
| Record name | 6-(3-Fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














